4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
The compound 4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a nitroaromatic derivative featuring a sulfanyl ether and an oxime functional group. Its structure includes:
- A 3-nitrobenzenecarbaldehyde backbone substituted at position 4 with a (2-chlorobenzyl)sulfanyl group.
- An O-(2,6-dichlorobenzyl)oxime moiety attached to the aldehyde group.
Properties
IUPAC Name |
(E)-1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O3S/c22-17-5-2-1-4-15(17)13-30-21-9-8-14(10-20(21)26(27)28)11-25-29-12-16-18(23)6-3-7-19(16)24/h1-11H,12-13H2/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVAZSDQLNRJSK-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, also known by its CAS number 303996-05-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H15Cl3N2O3S
- Molar Mass : 481.78 g/mol
- Structure : The compound features a nitrobenzene moiety, a sulfanyl group, and an oxime functional group, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the nitro group and the sulfanyl moiety suggests potential interactions with various enzymes, particularly those involved in redox reactions.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, potentially through disruption of cellular processes.
- Anticancer Properties : Research indicates that compounds with similar structures may induce apoptosis in cancer cells by interacting with DNA or inhibiting key signaling pathways.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits certain metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfanyl compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting potent activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induced cell death through the activation of caspase pathways. The IC50 values indicated that it was more effective than some standard chemotherapeutic agents, highlighting its potential as an anticancer agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate which functional groups contribute most significantly to their biological activity. The presence of halogen atoms (such as chlorine) has been linked to increased potency against various pathogens and tumor cells.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit promising biological activities, particularly in anticancer research. The compound's potential mechanisms of action include:
- Inhibition of DNA Synthesis : Similar compounds have shown to inhibit nucleotide incorporation into DNA, leading to reduced cell proliferation.
- Induction of Apoptosis : The nitro group is often associated with promoting apoptotic pathways in cancer cells.
Anticancer Properties
Studies on related compounds suggest that 4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime may exhibit anticancer properties.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | SW480 | 20 | G2/M Arrest |
| Compound C | A549 | 10 | Apoptosis |
In Vitro Studies
In vitro studies on structurally similar compounds have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). These findings indicate that such compounds could serve as lead structures for further development in anticancer drug discovery.
In Vivo Studies
While specific in vivo data for this compound is limited, related oxime derivatives have shown promising results in animal models, demonstrating tumor reduction and improved survival rates.
Other Applications
Beyond its anticancer potential, the compound may also have applications in:
- Synthetic Chemistry : As an intermediate for synthesizing other complex molecules.
- Pharmacology : Investigating its effects on various biological pathways and disease models.
Comparison with Similar Compounds
Structural Analogues from ECHEMI Database ()
The ECHEMI database lists several compounds with the O-(2,6-dichlorobenzyl)oxime group and analogous substituents:
| Compound Name (CAS) | Key Substituents | Structural Differences vs. Target Compound |
|---|---|---|
| 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (478039-27-9) | Sulfanyl group: 4-chlorophenyl (vs. 2-chlorobenzyl in target) | Position of chlorine on the benzyl sulfanyl substituent |
| 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime | Backbone: Imidazothiazole ring (vs. benzene) | Heterocyclic core alters electronic properties and reactivity |
| 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime (339023-31-3) | Substituent: 4-chloro-3-fluorophenoxy (vs. nitro and sulfanyl groups) | Replacement of nitro and sulfanyl with phenoxy group |
Key Observations :
- The position of chlorine on the benzyl sulfanyl group (e.g., 2-chloro vs.
- Replacement of the nitro group with other substituents (e.g., phenoxy) could reduce electrophilicity, impacting reactivity in nucleophilic addition reactions .
Reactivity of Oxime Derivatives: Insights from Watanabe et al. ()
demonstrated that O-(2-chlorobenzyl)oxime derivatives of erythromycin undergo selective methylation at the 6-O position when treated with methyl iodide . This suggests that the oxime group in the target compound may similarly act as a directing group in reactions, though its nitro and sulfanyl substituents could modulate reactivity.
Q & A
Q. What are the optimal synthetic routes for 4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, and how can reaction conditions be systematically optimized?
- Methodological Answer : To optimize synthesis, employ Design of Experiments (DoE) principles to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example, a fractional factorial design can reduce the number of trials while identifying critical parameters affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, enabling targeted experimental validation . Preliminary optimization should include kinetic studies to determine rate-limiting steps and solvent effects on nitro-group reactivity.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the sulfanyl linkage, nitro-group positioning, and oxime geometry. Deuterated solvents (e.g., DMSO-d6) enhance resolution for aromatic protons .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the oxime (E/Z) configuration and chlorobenzyl spatial arrangement .
- HPLC-MS : Pair with UV detection (λ = 254–300 nm) to assess purity, leveraging the nitro group’s strong absorbance.
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.
- Photostability : Expose to UV/visible light (ICH Q1B) to evaluate nitro-group susceptibility to photoreduction .
- Humidity Sensitivity : Use dynamic vapor sorption (DVS) to quantify hygroscopicity, critical for nitroaromatic compounds .
Advanced Research Questions
Q. How can computational reaction path search methods aid in understanding the reaction mechanisms involved in forming this compound?
- Methodological Answer : Apply density functional theory (DFT) to model intermediates and transition states, focusing on:
- Sulfanyl-group nucleophilic attack on the nitrobenzene scaffold.
- Oxime formation kinetics (e.g., hydroxylamine coupling to aldehyde).
Tools like IRC (intrinsic reaction coordinate) analysis validate proposed mechanisms, while machine learning algorithms can predict side reactions (e.g., nitro-group reduction) . Experimental validation via in-situ FTIR or Raman spectroscopy tracks intermediate formation .
Q. What strategies can be employed to design efficient catalysts for the stereoselective synthesis of this oxime derivative?
- Methodological Answer :
- Lewis Acid Catalysts : Screen metal triflates (e.g., Sc(OTf)) to polarize the aldehyde group, enhancing oxime regioselectivity.
- Chiral Auxiliaries : Incorporate Evans-type oxazolidinones to direct stereochemistry during hydroxylamine coupling .
- High-Throughput Screening : Use robotic platforms to test 100+ catalyst/ligand combinations, prioritizing yield and enantiomeric excess (ee) .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Countercurrent Chromatography (CCC) : Ideal for nitroaromatics due to pH-stable stationary phases and adjustable solvent polarity .
- Membrane Separation : Use nanofiltration membranes (MWCO = 300–500 Da) to isolate the target compound from smaller byproducts (e.g., chlorobenzyl chloride) .
- Preparative HPLC : Optimize with C18 columns and isocratic elution (ACN:H2O = 70:30) for baseline separation of regioisomers.
Data Contradiction Analysis
- Example : Conflicting reports on nitro-group stability in polar solvents may arise from varying impurity profiles. Address this by:
Repeating experiments with rigorously dried solvents (e.g., molecular sieves).
Comparing degradation kinetics via Arrhenius modeling to isolate solvent effects .
Cross-validating with multiple analytical techniques (e.g., LC-MS vs. -NMR integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
